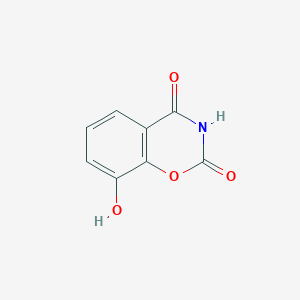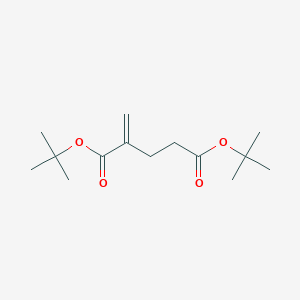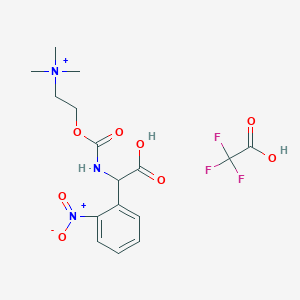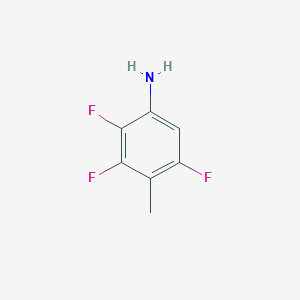
2-Propanone, 1-(2-oxazolidinylidene)-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Acetylmethylene)oxazolidine is an organic compound characterized by the presence of an oxazolidine ring substituted with an acetylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(Acetylmethylene)oxazolidine typically involves the reaction of oxazolidine with an acetylmethylene precursor. One common method is the condensation reaction between oxazolidine and acetylacetone under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-2-(Acetylmethylene)oxazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(Acetylmethylene)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetylmethylene group to an ethyl group.
Substitution: The acetylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Ethyl-substituted oxazolidine.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(Acetylmethylene)oxazolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves its interaction with specific molecular targets. The acetylmethylene group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The oxazolidine ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
(E)-2-(Acetylmethylene)oxazolidine can be compared with other similar compounds, such as:
(Z)-2-(Acetylmethylene)oxazolidine: The geometric isomer with different spatial arrangement of the acetylmethylene group.
2-(Acetylmethylene)thiazolidine: A thiazolidine analog with a sulfur atom in place of the oxygen atom in the ring.
2-(Acetylmethylene)pyrrolidine: A pyrrolidine analog with a five-membered ring structure.
Uniqueness: (E)-2-(Acetylmethylene)oxazolidine is unique due to its specific geometric configuration and the presence of both an oxazolidine ring and an acetylmethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121373-71-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI Key |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCO1 |
Isomeric SMILES |
CC(=O)/C=C/1\NCCO1 |
Canonical SMILES |
CC(=O)C=C1NCCO1 |
Synonyms |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)






![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)


![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
